4-Heptylsulfonylbenzoic acid
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Overview
Description
4-Heptylsulfonylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a heptylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of benzoic acid with chlorosulfonic acid to form 4-sulfonylbenzoic acid, which is then reacted with heptyl alcohol under acidic conditions to yield 4-Heptylsulfonylbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Heptylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4-Heptylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers .
Mechanism of Action
The mechanism of action of 4-Heptylsulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The heptyl chain may enhance the compound’s hydrophobic interactions, facilitating its binding to lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfonylbenzoic acid
- 4-Ethylsulfonylbenzoic acid
- 4-Butylsulfonylbenzoic acid
Uniqueness
4-Heptylsulfonylbenzoic acid is unique due to its longer heptyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H20O4S |
---|---|
Molecular Weight |
284.37 g/mol |
IUPAC Name |
4-heptylsulfonylbenzoic acid |
InChI |
InChI=1S/C14H20O4S/c1-2-3-4-5-6-11-19(17,18)13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
InChI Key |
NPCHWHQUTYNRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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